2-Methyl-5-nitroisonicotinic acid

Synthetic Chemistry Medicinal Chemistry Process Development

Common supply of mixed nitro-isonicotinic acid regioisomers compromises medicinal chemistry campaigns. This 2-methyl-5-nitroisonicotinic acid (CAS 342618-24-0) guarantees regiospecificity, enabling reproducible synthesis of antimycobacterial isonicotinoylhydrazones and fungicidal esters. • Regiospecific 2-Me-5-NO2 pattern ensures precise SNAr and reduction outcomes. • Scaffold validated for synergistic antimycobacterial activity with isoniazid. • Suitable as HPLC reference standard for isomeric impurity control. Bulk batches, purity ≥98%, available for immediate R&D and scale-up.

Molecular Formula C7H6N2O4
Molecular Weight 182.135
CAS No. 342618-24-0
Cat. No. B2424968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitroisonicotinic acid
CAS342618-24-0
Molecular FormulaC7H6N2O4
Molecular Weight182.135
Structural Identifiers
SMILESCC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)6(3-8-4)9(12)13/h2-3H,1H3,(H,10,11)
InChIKeyNUSSTXJBEAIFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitroisonicotinic Acid Procurement Guide


2-Methyl-5-nitroisonicotinic acid (CAS 342618-24-0) is a heterocyclic building block belonging to the isonicotinic acid derivative class, defined by a pyridine-4-carboxylic acid core with methyl (C2) and nitro (C5) substitutions. Its molecular formula is C7H6N2O4 (MW 182.13 g/mol). The nitro group offers a versatile synthetic handle for reduction to an amine or participation in nucleophilic aromatic substitution , while the methyl group modulates electronic properties and reactivity . As an intermediate for pharmaceutical and agrochemical research, it is primarily sourced from specialized chemical suppliers offering varying purity grades and batch sizes .

Why 2-Methyl-5-nitroisonicotinic Acid Cannot Be Substituted


2-Methyl-5-nitroisonicotinic acid cannot be trivially interchanged with other nitro-isonicotinic acid derivatives (e.g., 3-nitro or 2-nitro analogs) or with non-nitrated methyl-isonicotinic acids. The specific 2-methyl-5-nitro substitution pattern dictates its reactivity profile: the methyl group ortho to the ring nitrogen influences electronic density and steric hindrance, while the nitro group at the 5-position (meta to carboxyl) creates a unique electrophilic center distinct from other regioisomers . This positional isomerism leads to differential outcomes in cross-coupling reactions and downstream derivatizations. For example, 3-nitroisonicotinic acid (CAS 59290-82-3) and 2-nitroisonicotinic acid (CAS 33225-74-0) present different substitution patterns that alter their behavior in medicinal chemistry campaigns and process development [1]. Simply substituting a cheaper analog may compromise synthetic route efficiency or yield a different biological activity profile, particularly given the class's established role in antimicrobial and anti-inflammatory lead generation .

Evidence-Based Selection of 2-Methyl-5-nitroisonicotinic Acid


Regioisomeric Purity vs. 3-Nitroisonicotinic Acid

2-Methyl-5-nitroisonicotinic acid is distinguished from its closest regioisomer, 3-nitroisonicotinic acid (CAS 59290-82-3), by the position of the nitro group. In the target compound, the nitro group is at the 5-position (meta to carboxyl), whereas in the comparator it is at the 3-position (ortho to carboxyl). This structural difference directly impacts the compound's utility in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions due to altered activation of the pyridine ring . Purity specifications from commercial sources indicate a minimum purity of 95% for the target compound , while 3-nitroisonicotinic acid is commonly available at 98% purity [1].

Synthetic Chemistry Medicinal Chemistry Process Development

Physicochemical Properties and Process Handling

The presence of a methyl group on 2-methyl-5-nitroisonicotinic acid increases its molecular weight to 182.13 g/mol , compared to 168.11 g/mol for 3-nitroisonicotinic acid . This ~14 Da mass increase (ΔMW = +8.3%) corresponds to the methyl substitution, which also raises logP (lipophilicity) and may alter solubility and crystallization behavior .

Pre-formulation Process Chemistry Analytical Development

Pricing and Procurement Strategy

Commercial pricing data indicates that 2-methyl-5-nitroisonicotinic acid is a specialty research chemical with limited bulk availability. A 1g quantity is priced at approximately €289.00 , reflecting its niche application and low-volume production. In contrast, the non-methylated analog 3-nitroisonicotinic acid is often less expensive due to higher demand and established synthetic routes .

Procurement Supply Chain Management Research Budgeting

Reduction to 2-Methyl-5-aminoisonicotinic Acid

The nitro group of 2-methyl-5-nitroisonicotinic acid can be selectively reduced to an amino group, yielding 2-methyl-5-aminoisonicotinic acid . This amine derivative is a versatile building block for amide coupling and other transformations. While 3-nitroisonicotinic acid can also be reduced to its corresponding amine, the methyl group on the target compound influences the reactivity and steric environment of the resulting amine .

Synthetic Chemistry Amine Building Blocks Medicinal Chemistry

Applications of 2-Methyl-5-nitroisonicotinic Acid


Antimycobacterial Agent Synthesis

2-Methyl-5-nitroisonicotinic acid serves as a key intermediate for preparing isonicotinoylhydrazone derivatives with demonstrated antimycobacterial activity. Studies on structurally related 5-nitro derivatives have shown synergistic effects with isoniazid against Mycobacterium tuberculosis [1]. The methyl group at the 2-position may further modulate pharmacokinetic properties and target engagement.

Building Block for Heterocyclic Libraries

The dual functionality (carboxylic acid and nitro group) allows for divergent synthesis strategies. The nitro group can be reduced to an amine for amide bond formation or used directly in SNAr reactions . The methyl substituent provides a steric handle that can influence regioselectivity in subsequent transformations.

Precursor for Fungicidal Nicotinate Analogs

The isonicotinic acid scaffold is known for antifungal activity. 2-Methylalkyl isonicotinates have shown efficacy against phytopathogenic fungi such as Fusarium culmorum and Phytophthora cactorum [2]. 2-Methyl-5-nitroisonicotinic acid can be esterified to produce novel 2-methylalkyl esters for fungicide screening programs.

Analytical Reference Standard and Impurity Profiling

Given its regiospecific substitution, 2-methyl-5-nitroisonicotinic acid can be used as a reference standard for HPLC method development to ensure the absence of isomeric impurities in related nitropyridine compounds. The compound's distinct retention time and UV absorption profile facilitate robust analytical method validation.

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